molecular formula C16H9BrClN3O4 B4969445 (4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B4969445
M. Wt: 422.6 g/mol
InChI Key: CMPDHHOIWMNWJJ-QPEQYQDCSA-N
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Description

(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups

Properties

IUPAC Name

(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClN3O4/c17-10-2-1-3-11(8-10)20-16(23)13(15(22)19-20)7-9-6-12(21(24)25)4-5-14(9)18/h1-8H,(H,19,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPDHHOIWMNWJJ-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-chloro-5-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrazolidine-3,5-dione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in a polar aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3-bromophenyl)-4-[(2-chloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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